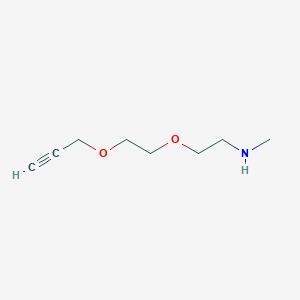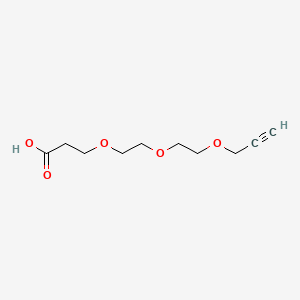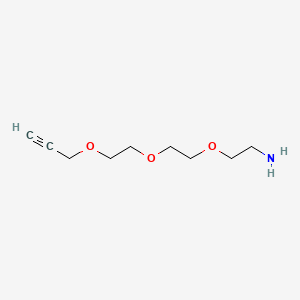
PS423
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PS423 is a substrate-selective inhibitor of protein kinase PDK1. It acts by binding to the PIF-pocket allosteric docking site.
Applications De Recherche Scientifique
Alzheimer's Disease and Amyloid β-Protein
Role in Alzheimer's Disease : PS423 is closely linked with Alzheimer's disease, particularly through its involvement in the production of amyloid β-protein. Mutant presenilins (PS), including PS1 and PS2, are associated with early-onset Alzheimer's disease (AD). Research has shown that fibroblasts from mutation carriers of these genes secrete increased levels of amyloidogenic Aβ42 peptide, which is a major component of AD plaques (Citron et al., 1997); (Moehlmann et al., 2002); (Haass, 1997).
Effect on Amyloid β-Peptide Production : Various mutations in the PS1 gene result in an increase in the production of Aβ42, which is pathogenic in nature and leads to amyloid plaque formation in the brain. This effect was observed in cell and transgenic mouse models expressing mutant forms of PS1 (Duering et al., 2005); (Tomita et al., 1999).
Influence on Early-Onset Familial Alzheimer's Disease (FAD) : PS423 mutations have been directly linked to early-onset FAD. These mutations are known to cause a dominant gain of function that enhances Aβ42 production and promotes cerebral β-amyloidosis (Steiner et al., 1999); (Thinakaran, 1999).
Impact on Cognitive Decline : A decline in CSF amyloid β-peptide 42 (Aβ42) levels, associated with pathogenic mutations in the PS1 gene, precedes cognitive decline in familial Alzheimer disease. This correlation offers a window of opportunity to evaluate potential therapies many years before clinical symptoms occur (Moonis et al., 2005).
Non-Alzheimer's Related Research
Phase-Sensitive Sum Frequency Vibrational Spectroscopy (PS-SFVS) : PS-SFVS has been used to study the air/water interfaces of salt solutions, revealing insights into the relative surface propensities of different ions. This method provides an understanding of the interaction between ions and water surfaces, crucial in atmospheric chemistry (Tian et al., 2011).
Gas Metal Arc Welding (GMAW) of API-X42 Steel Alloy : In industrial applications, research into optimizing GMAW parameters for API-X42 steel alloy has been conducted using a hybrid back propagation neural network (BPNN) and particle swarm optimization (PSO) approach. This research addresses multi-criteria modeling and optimization in welding processes (Moghaddam et al., 2016).
Participatory Scenario Planning (PSP) in Environmental Research : PSP has been used extensively in environmental research for evaluating alternative futures of social-ecological systems. This approach facilitates the appropriate application of scenario tools for environmental management and scientific research (Oteros‐Rozas et al., 2015).
Molecular Mapping in Wheat Cultivation : In agricultural research, molecular mapping of the stripe rust resistance gene YrCH42 in the Chinese wheat cultivar Chuanmai 42 has been conducted, providing valuable insights for improving rust resistance in wheat cultivation (Li et al., 2006).
Propriétés
Numéro CAS |
1221964-37-9 |
|---|---|
Nom du produit |
PS423 |
Formule moléculaire |
C25H23F3O9 |
Poids moléculaire |
524.4452 |
Nom IUPAC |
Bis(acetoxymethyl) 2-(3-oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonate |
InChI |
InChI=1S/C25H23F3O9/c1-15(29)34-13-36-23(32)22(24(33)37-14-35-16(2)30)20(17-6-4-3-5-7-17)12-21(31)18-8-10-19(11-9-18)25(26,27)28/h3-11,20,22H,12-14H2,1-2H3 |
Clé InChI |
KNHNCABHIAKMBD-UHFFFAOYSA-N |
SMILES |
O=C(OCOC(C)=O)C(C(C1=CC=CC=C1)CC(C2=CC=C(C(F)(F)F)C=C2)=O)C(OCOC(C)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PS423; PS-423; PS 423; PS 210 AM; PS210-AM; PS210AM; PS-210-AM; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



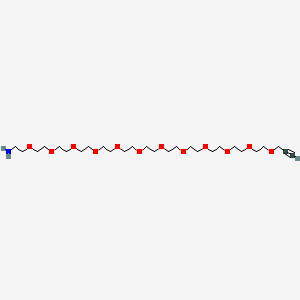



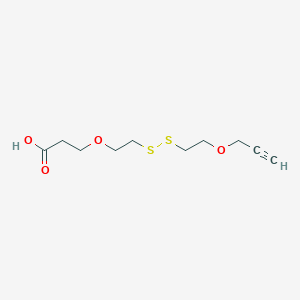
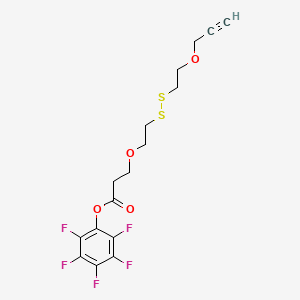
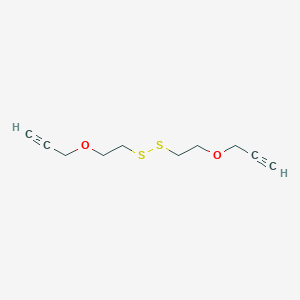
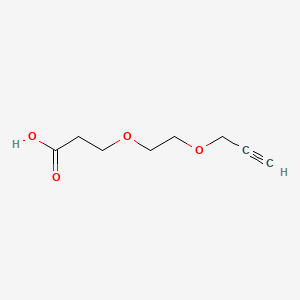
![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)
